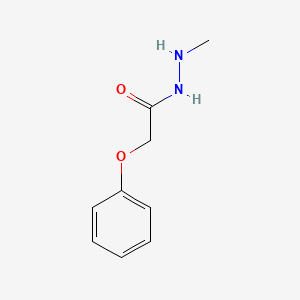

N'-methyl-2-phenoxyacetohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N'-methyl-2-phenoxyacetohydrazide |

InChI |

InChI=1S/C9H12N2O2/c1-10-11-9(12)7-13-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |

InChI Key |

HOIQPLCLSHEJBJ-UHFFFAOYSA-N |

Canonical SMILES |

CNNC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 Phenoxyacetohydrazide and Its Derivatives

Strategies for the Construction of the N'-methyl-2-phenoxyacetohydrazide Core

The foundational synthesis of the this compound molecule can be approached through several reliable methods. These strategies focus on the efficient assembly of the phenoxyacetyl group with a methylated hydrazine (B178648) moiety.

A common starting point for the synthesis of the target hydrazide is phenoxyacetic acid. This precursor undergoes an esterification reaction, typically with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to form the corresponding phenoxyacetate (B1228835) ester. derpharmachemica.com This ester serves as a key intermediate for the subsequent introduction of the hydrazide group. The general scheme involves the conversion of the carboxylic acid to a more reactive species to facilitate the reaction with the hydrazine derivative.

The crucial step in forming the hydrazide backbone is the hydrazinolysis of a phenoxyacetate ester. nih.govgoogle.com This reaction involves treating the ester, such as methyl phenoxyacetate or ethyl phenoxyacetate, with hydrazine hydrate (B1144303). nih.govchemicalbook.com The reaction is often carried out in a suitable solvent like ethanol and may be heated under reflux to ensure completion. nih.govresearchgate.net This process effectively replaces the alkoxy group of the ester with the hydrazinyl group, yielding 2-phenoxyacetohydrazide (B1360147). fda.govnih.gov The reaction is broadly applicable to various esters, including methyl, ethyl, and propyl esters, to produce the corresponding hydrazide. google.com

To obtain the final this compound, a methyl group must be introduced onto the terminal nitrogen atom of the 2-phenoxyacetohydrazide. This can be achieved through various N-methylation techniques. One approach involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the hydrazide nitrogen, making it nucleophilic. Another strategy could involve a reductive amination pathway, where 2-phenoxyacetohydrazide is reacted with formaldehyde (B43269) to form a hydrazone intermediate, which is then reduced to the N-methyl derivative. Catalytic methods using sources like carbon dioxide and hydrosilanes with a zinc catalyst have also been reported for the N-methylation of amines and related compounds, which could potentially be adapted for hydrazides. rsc.org Biocatalytic methods using engineered methyltransferases have also shown promise for the selective N-methylation of various heterocyclic compounds. nih.gov

Synthesis of this compound Schiff Bases and Related Imine Derivatives

Once the this compound core is synthesized, it can be readily converted into a variety of Schiff bases and other imine derivatives. These compounds are formed through the condensation of the hydrazide with various carbonyl compounds.

The formation of Schiff bases from this compound is a straightforward condensation reaction. derpharmachemica.commasterorganicchemistry.com This reaction typically involves mixing the hydrazide with an aromatic or heteroaromatic aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. derpharmachemica.comnih.gov The mixture is then heated, often under reflux, to drive the reaction to completion, which involves the elimination of a water molecule. masterorganicchemistry.com A wide range of aldehydes and ketones can be used in this reaction, leading to a diverse library of Schiff base derivatives. nih.govsysrevpharm.orgresearchgate.net This method is a common and efficient way to create new compounds with varied structural features. youtube.comlibretexts.orglibretexts.org

The following table summarizes the synthesis of various Schiff bases derived from the condensation of hydrazides with aldehydes and ketones:

| Hydrazide Precursor | Carbonyl Compound | Solvent | Catalyst | Product | Reference |

| 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide | Substituted Aldehyde | Methanol | Glacial Acetic Acid | Phenoxyacetohydrazide Schiff Base | nih.gov |

| Methyl 2-(substituted phenyl)acetohydrazide | Substituted Benzaldehyde | Ethanol | Acetic Acid | N'-(substituted benzylidene)-2-(substituted phenyl)acetohydrazide | derpharmachemica.com |

| 2-[N- (4-methyl phenyl ) ]- Phthalamic acid hydrazide | Aromatic Aldehydes | Ethanol | Glacial Acetic Acid | Schiff Base | sysrevpharm.org |

The formation of the carbon-nitrogen double bond (imine) in Schiff bases introduces the possibility of stereoisomerism, specifically E/Z isomerism. This arises from the restricted rotation around the C=N bond. The specific isomer formed can be influenced by the steric and electronic properties of the substituents on both the nitrogen and the carbon atoms of the imine bond. In some cases, a mixture of E and Z isomers may be produced. nih.govmagritek.comnih.gov The characterization of these isomers often requires detailed spectroscopic analysis, such as NMR spectroscopy, to determine the relative configuration of the substituents around the imine bond. nih.govmagritek.comnih.gov The stability of the isomers can also be influenced by factors such as intramolecular hydrogen bonding.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound and its derivatives can be approached through sophisticated methods that prioritize catalysis and process optimization. These advanced techniques offer improvements in terms of yield, purity, and sustainability compared to traditional multi-step procedures.

Catalytic Approaches in Derivatization

Catalysis offers a powerful tool for the selective modification of molecules like 2-phenoxyacetohydrazide to introduce a methyl group at the N' position. While direct catalytic N-methylation of 2-phenoxyacetohydrazide is not extensively documented in publicly available literature, analogous catalytic systems for the N-alkylation and N-methylation of similar hydrazide and amine scaffolds provide a strong basis for potential synthetic routes.

One plausible catalytic approach involves the use of a palladium(II) complex in a hydrogen auto-transfer reaction. rsc.org This method has been successfully employed for the N-alkylation of a wide range of aromatic and aliphatic amines using alcohols as the alkylating agents. rsc.org The proposed mechanism involves the in-situ oxidation of the alcohol to an aldehyde by the palladium catalyst, followed by condensation with the amine (or in this case, a hydrazide) to form an imine or hydrazone intermediate. Subsequent reduction of this intermediate by the regenerated palladium-hydride species yields the N-alkylated product. Extrapolating this to the synthesis of this compound, methanol could serve as the methyl source in the presence of a suitable palladium catalyst.

Another relevant catalytic system utilizes a copper-hydride ((CAAC)CuH) catalyst for the selective N-methylation of amines with paraformaldehyde as the C1 source. This method has proven effective for various aromatic and aliphatic amines, including drug molecules like 1,2,3,4-tetrahydroquinoline. The reaction proceeds under relatively mild conditions and demonstrates the potential of earth-abundant metals in catalysis. A similar strategy could be envisioned for the N-methylation of 2-phenoxyacetohydrazide.

Furthermore, the selective N-methylation of N-acylhydrazone derivatives has been demonstrated using methyl iodide in the presence of a base like potassium carbonate. researchgate.net This base-catalyzed alkylation proceeds selectively on the nitrogen atom of the hydrazone. While this example involves the methylation of a hydrazone derivative rather than the parent hydrazide, it highlights a catalytic approach for N-methylation within a related molecular framework.

A summary of analogous catalytic N-alkylation reactions is presented in Table 1.

| Catalyst System | Substrate Type | Alkylating Agent | Product | Reference |

| Palladium(II) Complex | Aromatic/Aliphatic Amines | Alcohols | N-Alkylamines | rsc.org |

| (CAAC)CuH | Aromatic/Aliphatic Amines | Paraformaldehyde | N-Methylamines | |

| K₂CO₃ (Base Catalyst) | N-Acylhydrazone | Methyl Iodide | N-Methyl-N-acylhydrazone | researchgate.net |

This table presents catalytic systems used for N-alkylation of amines and hydrazone derivatives, which serve as models for the potential catalytic derivatization of 2-phenoxyacetohydrazide.

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of this compound, a one-pot approach would typically involve the reaction of a phenoxyacetic acid derivative with methylhydrazine.

A common and direct one-pot strategy for preparing hydrazides is the reaction of an ester with a hydrazine. In the context of this compound, this would involve the reaction of an alkyl phenoxyacetate (e.g., methyl phenoxyacetate or ethyl phenoxyacetate) with methylhydrazine. This reaction is a well-established method for forming the hydrazide bond.

Another one-pot strategy that could be adapted involves the use of alkyl nitrites to generate nitrile oxide intermediates from aldoximes, which then undergo cycloaddition reactions. organic-chemistry.org Although this specific example leads to isoxazoles, the principle of generating a reactive intermediate in situ for a subsequent reaction is central to one-pot synthesis and could inspire novel routes to hydrazide derivatives.

The efficiency of one-pot syntheses is often highlighted by the high yields and operational simplicity. For example, the one-pot conversion of cinnamic acids to their corresponding hydrazides has been reported to proceed in good to excellent yields under mild conditions.

A hypothetical one-pot synthesis of this compound is outlined in the reaction scheme below, based on established chemical principles.

Scheme 1: Hypothetical One-Pot Synthesis of this compound

This reaction, typically carried out in a suitable solvent like an alcohol, represents the most direct and efficient theoretical one-pot route to the target compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and the skeletal framework of the molecule. The spectra are anticipated to be rich with distinct bands corresponding to the vibrations of the phenyl ring, the ether linkage, the amide group (hydrazide), and the methyl group.

Detailed Vibrational Assignments and Normal Mode Analysis

The vibrational modes of N'-methyl-2-phenoxyacetohydrazide can be assigned by considering the characteristic frequencies of its structural components: the phenoxy group, the acetyl group, and the methylhydrazide moiety. For a precise assignment, a normal coordinate analysis (NCA) is typically performed. researchgate.net This analysis, often aided by computational methods, correlates observed vibrational frequencies with specific molecular motions.

Key expected vibrational assignments are detailed in the table below, based on data from analogous compounds like phenoxyacetic acid and various hydrazide derivatives. researchgate.netchemicalbook.comchemicalbook.com

Table 1: Predicted FT-IR and Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3350-3250 | Strong, Broad | Weak | N-H stretching (secondary amine of hydrazide) |

| 3100-3000 | Medium | Strong | Aromatic C-H stretching |

| 3000-2850 | Medium-Weak | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |

| 1700-1660 | Very Strong | Medium | C=O stretching (Amide I band) |

| 1610-1580 | Medium-Strong | Strong | C=C aromatic ring stretching |

| 1550-1510 | Strong | Weak | N-H bending (Amide II band) |

| 1490-1450 | Medium | Medium | Aromatic C=C stretching; CH₂ scissoring |

| 1260-1230 | Very Strong | Medium | Asymmetric C-O-C stretching (aryl-alkyl ether) |

| 1180-1150 | Medium | Weak | C-N stretching |

| 1080-1020 | Strong | Medium | Symmetric C-O-C stretching |

| 760-730 | Strong | Weak | C-H out-of-plane bending (monosubstituted ring) |

Data is predicted based on characteristic group frequencies and spectra of related compounds like phenoxyacetic acid and N,N'-disubstituted hydrazides. researchgate.netchemicalbook.com

The Amide I band (primarily C=O stretch) is expected to be one of the most intense absorptions in the IR spectrum. Its exact frequency can provide insight into hydrogen bonding. The N-H stretching vibration will likely appear as a broad band due to intermolecular hydrogen bonding in the solid state. In the Raman spectrum, the aromatic C=C stretching and symmetric C-O-C stretching modes are expected to be prominent.

Comparative Analysis of Experimental and Theoretically Predicted Spectra

A thorough structural study involves comparing experimentally obtained FT-IR and Raman spectra with those predicted by theoretical calculations. researchgate.net Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are used to calculate the optimized molecular geometry and predict vibrational frequencies. researchgate.netnih.gov

For this compound, this process would involve:

Computational Modeling : Building the 3D structure of the molecule and optimizing its geometry to find the lowest energy conformation.

Frequency Calculation : Performing a vibrational frequency analysis on the optimized structure to generate a theoretical spectrum.

Scaling : Applying a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data.

Comparison : Overlaying the scaled theoretical spectrum with the experimental FT-IR and Raman spectra.

This comparative analysis allows for a confident assignment of all observed vibrational bands, including complex fingerprint region vibrations, and confirms that the synthesized molecule corresponds to the lowest energy conformer predicted by theory. nih.gov Without experimental data for this compound, a direct comparison is not possible, but this methodology represents the standard for rigorous vibrational analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.

¹H and ¹³C NMR for Comprehensive Structural Confirmation and Isomerism Analysis

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts can be predicted based on the analysis of its precursors, such as methyl phenoxyacetate (B1228835). chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | t | 2H | H-meta (Aromatic) |

| ~7.00 | t | 1H | H-para (Aromatic) |

| ~6.90 | d | 2H | H-ortho (Aromatic) |

| ~4.60 | s | 2H | O-CH₂-C=O |

| ~3.0-4.0 (broad) | br s | 2H | NH-NH (exchangeable) |

Predicted shifts are based on data for methyl phenoxyacetate and general values for hydrazide protons. chemicalbook.comderpharmachemica.com Solvent is assumed to be CDCl₃ or DMSO-d₆. NH protons are exchangeable with D₂O.

The ¹³C NMR spectrum provides information on the carbon skeleton. The broad range of chemical shifts allows for the identification of quaternary, methine, methylene, and methyl carbons. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~170 | Quaternary (C=O) | C=O (Amide) |

| ~158 | Quaternary (Aromatic) | C-ortho (C-O) |

| ~129 | Methine (Aromatic) | C-meta |

| ~121 | Methine (Aromatic) | C-para |

| ~115 | Methine (Aromatic) | C-ortho |

| ~68 | Methylene (CH₂) | O-CH₂ |

Predicted shifts are based on data for methyl phenoxyacetate and related amide structures. nih.gov

Together, these 1D NMR spectra can confirm the presence of all functional groups and their connectivity, distinguishing this compound from potential isomers such as N-methyl-N-phenoxyacetohydrazide.

Advanced NMR Techniques for Conformational and Dynamic Studies

The this compound molecule possesses several single bonds (C-N, N-N, O-CH₂) around which rotation can occur, leading to different stable conformations (conformers). Advanced NMR techniques can probe these conformational preferences and the dynamics of their interconversion.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR experiment can identify protons that are close in space, even if they are not directly bonded. For this compound, NOESY could reveal spatial correlations between the N-CH₃ protons and the adjacent NH proton, or between the O-CH₂ protons and the ortho-protons of the phenyl ring, helping to establish the dominant conformation in solution.

Variable-Temperature (VT) NMR : By recording NMR spectra at different temperatures, one can study dynamic processes. If rotation around the C-N amide bond is slow on the NMR timescale, separate signals for different conformers might be observed at low temperatures. As the temperature increases, these signals would coalesce, allowing for the calculation of the energy barrier to rotation.

These advanced methods provide a deeper understanding of the molecule's three-dimensional structure and flexibility in solution, which can be critical for understanding its chemical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions from its two main chromophores: the phenyl ring and the carbonyl group of the hydrazide.

Analysis of Electronic Transitions and Chromophoric Systems

The electronic absorption spectrum of this compound is primarily determined by the chromophores within its structure: the phenoxy group and the hydrazide moiety. The phenoxy group, containing a benzene (B151609) ring, is expected to exhibit strong absorption bands in the ultraviolet (UV) region due to π→π* transitions of its conjugated system. These transitions involve the excitation of electrons from bonding π orbitals to higher-energy antibonding π* orbitals. libretexts.orglumenlearning.com

The hydrazide group (-C(=O)NHNHCH₃) contains a carbonyl group (C=O) and nitrogen atoms with non-bonding electron pairs (n-electrons). This allows for two principal types of electronic transitions:

π→π transitions:* Associated with the carbonyl double bond, typically occurring at higher energies (shorter wavelengths) and with high intensity. youtube.com

n→π transitions:* Involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital of the carbonyl group. pharmatutor.org These transitions are characteristically of lower energy, appearing at longer wavelengths, and have a much lower intensity compared to π→π* transitions. libretexts.orglumenlearning.com

| Chromophore | Expected Electronic Transition | Relative Energy | Relative Intensity |

| Phenyl Ring | π→π | High | High |

| Carbonyl (C=O) | π→π | High | High |

| Carbonyl (C=O) | n→π* | Low | Low |

Solvent Effects on Electronic Spectra and Solvatochromism

The phenomenon of solvatochromism describes the change in a substance's color or its spectral properties when dissolved in different solvents. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. wikipedia.orgijres.org

For this compound, the polarity of the solvent is expected to have a distinct impact on its electronic transitions:

Hypsochromic Shift (Blue Shift): The n→π* transition of the carbonyl group is anticipated to shift to shorter wavelengths (higher energy) as solvent polarity increases. This is because polar, protic solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen, lowering the energy of the ground state more than the excited state. pharmatutor.org

Bathochromic Shift (Red Shift): Conversely, the π→π* transitions are often subject to a shift to longer wavelengths (lower energy) in polar solvents. This occurs because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. pharmatutor.orgnih.gov

Studying these shifts provides valuable information about the change in the molecule's dipole moment upon electronic excitation. nih.gov While specific experimental data for this compound is not available, the table below illustrates the general principles of solvent shifts observed for similar chromophores.

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

| n→π | Hypsochromic Shift (Blue Shift) | Stabilization of ground state non-bonding orbitals by hydrogen bonding. pharmatutor.org |

| π→π | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar excited state compared to the ground state. pharmatutor.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₉H₁₂N₂O₂), the calculated molecular weight is approximately 180.09 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the ether bond (C-O), leading to the formation of a phenoxy radical or a phenoxy cation (m/z 93) and the corresponding hydrazide fragment.

Cleavage of the nitrogen-nitrogen (N-N) bond, a common fragmentation pathway for hydrazides.

Loss of small neutral molecules such as CO or CH₃N.

A plausible fragmentation pattern is outlined in the table below.

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Description |

| 180 | [C₉H₁₂N₂O₂]⁺˙ | Molecular Ion (Parent Peak) |

| 107 | [C₇H₇O]⁺ | Phenoxymethyl cation, from cleavage of the CH₂-C=O bond. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation, from cleavage of the O-CH₂ bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the phenoxy cation. |

| 73 | [CH₅N₂O]⁺ | Fragment from cleavage of the O-CH₂ bond. |

| 44 | [CH₄N₂]⁺˙ | Methylhydrazine radical cation, from cleavage at the carbonyl group. |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional molecular structure and the arrangement of molecules in the solid state. scirp.org While the specific crystal structure of this compound has not been reported, analysis of a closely related compound, 2-hydroxy-N′-methylacetohydrazide, provides insight into the likely structural features. nih.gov

In the solid state, the architecture of this compound would be dominated by intermolecular hydrogen bonds. The N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen are effective hydrogen bond acceptors. These interactions would link molecules together to form complex supramolecular networks, such as chains or layers. nih.govnih.gov

The table below shows crystallographic data for a related hydrazide compound to illustrate the type of information obtained from an X-ray diffraction study. nih.gov

Illustrative Crystal Data for a Related Compound: 2-hydroxy-N′-methylacetohydrazide nih.gov

| Parameter | Value |

| Chemical Formula | C₃H₈N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5898 (19) |

| b (Å) | 9.0718 (18) |

| c (Å) | 11.776 (2) |

| α, β, γ (°) | 90 |

| Volume (ų) | 1024.1 (4) |

| Key Interactions | N—H⋯O and O—H⋯N intermolecular hydrogen bonds |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure

The foundational step in any computational study is the determination of the molecule's equilibrium geometry.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, further analyses can reveal details about the molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping:The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This provides a powerful tool for predicting how the molecule will interact with other charged or polar species.

While the specific data for N'-methyl-2-phenoxyacetohydrazide is not available, the application of these computational methods to similar molecules has proven invaluable in various fields of chemistry. Future computational studies on this compound would be necessary to populate the detailed structural and electronic data points outlined above and to fully characterize its chemical behavior.

Fukui Functions and Localized Orbital Locator (LOL) for Predicting Electrophilic and Nucleophilic Attack Sites

The prediction of reactive sites in a molecule is a key application of computational chemistry. Fukui functions are used in density functional theory to describe the electron density in frontier orbitals, thereby identifying the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Similarly, the Localized Orbital Locator (LOL) provides a topological analysis of electron localization, which can help in visualizing and quantifying features like lone pairs and bond regions, further aiding in the prediction of reactivity. rsc.orgwikipedia.org A computational study on this compound would involve calculating these indices for each atom in the molecule to predict its chemical behavior in reactions. However, no specific studies containing Fukui function or LOL analysis for this compound have been found.

Prediction of Spectroscopic Properties (Theoretical Spectra)

Computational methods are invaluable for predicting and interpreting spectroscopic data. This involves calculating the theoretical spectra and comparing them with experimental results to confirm molecular structures and assign spectral bands.

Calculation of Vibrational Frequencies and Infrared/Raman Intensities

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. esisresearch.orgnih.govresearchgate.netwiley.com These calculated frequencies, corresponding to specific molecular motions (stretching, bending, etc.), are then correlated with experimental Infrared (IR) and Raman spectra. esisresearch.orgresearchgate.net This process allows for a detailed assignment of the observed spectral bands. For this compound, such a study would provide a complete vibrational profile, but the specific calculated frequencies and their assignments are not available in the current literature.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental data helps in the definitive assignment of signals to specific nuclei within the molecule. researchgate.net While experimental NMR data may exist for this compound, a detailed theoretical study predicting and correlating these shifts is not found in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). rsc.orgsci-hub.se Such calculations for this compound would explain its color and electronic properties. However, published TD-DFT studies for this compound could not be located. researchgate.net

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding

Non-covalent interactions (NCIs), particularly hydrogen bonds, play a crucial role in determining the three-dimensional structure and properties of molecules. nih.govrsc.org

Intramolecular Hydrogen Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the topology of electron density, which can identify and characterize non-covalent interactions like intramolecular hydrogen bonds. By locating bond critical points (BCPs) and analyzing their properties, the strength and nature of these interactions can be quantified. Given its structure, this compound has the potential for intramolecular hydrogen bonding between the amide proton and the ether oxygen or the carbonyl oxygen. A QTAIM analysis would confirm the presence and determine the characteristics of such bonds. Unfortunately, no QTAIM studies specific to this molecule are available in the searched scientific databases.

Intermolecular Interactions in Aggregates and Crystal Structures

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound. Techniques like Hirshfeld surface analysis are commonly employed to visualize and quantify these interactions within a crystal lattice. This analysis helps in identifying key contacts, such as hydrogen bonds and van der Waals forces, that dictate the molecular packing. For similar acetohydrazide structures, N—H⋯O and O—H⋯N hydrogen bonds are often observed to be significant, leading to the formation of complex supramolecular architectures like layers or three-dimensional networks. The contributions of different types of contacts, such as H⋯H, H⋯O/O⋯H, and C-H⋯π interactions, can be quantified to provide a detailed picture of the crystal packing forces.

Mechanistic Insights from Theoretical Studies

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These studies can map out reaction pathways, characterize transition states, and provide quantitative data on the thermodynamics and kinetics of a transformation.

Reaction Pathways, Transition State Characterization, and Reaction Coordinate Analysis

For a given chemical transformation involving a hydrazide, computational methods can model the potential energy surface to identify the most likely reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and confirming it by frequency analysis (one imaginary frequency). The reaction coordinate, which represents the progress of the reaction, can be analyzed to understand the sequence of bond-breaking and bond-forming events.

Theoretical Evaluation of Thermodynamic and Kinetic Parameters for Chemical Transformations

Computational chemistry provides a powerful tool for the quantitative evaluation of thermodynamic and kinetic parameters. By calculating the energies of reactants, transition states, and products, key parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡) can be determined. These calculations are vital for predicting the feasibility and rate of a chemical reaction. For instance, in studies of related compounds, different theoretical levels, such as M06-2X and CBS-QB3, have been used to calculate these parameters. researchgate.net

Role of Metal Catalysis in Related Systems (Theoretical Aspects)

While no specific information is available for this compound, theoretical studies on related systems often investigate the role of metal catalysts in facilitating reactions. These studies can elucidate the mechanism of catalysis by modeling the interaction of the metal with the reactants, identifying key catalytic intermediates and transition states, and explaining the observed changes in reaction rates and selectivity.

Reactivity Patterns and Chemical Transformations of N Methyl 2 Phenoxyacetohydrazide

Reactions Involving the Hydrazide Moiety

The hydrazide functional group (-CONHNHCH₃) is the most reactive site in N'-methyl-2-phenoxyacetohydrazide, participating in a variety of chemical reactions.

Condensation Reactions Leading to Hydrazones/Schiff Bases

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones, also known as Schiff bases. While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of hydrazides suggests that it would react with various carbonyl compounds to yield the corresponding N'-methyl-2-phenoxyacetylhydrazones. These reactions are typically catalyzed by a small amount of acid.

The formation of hydrazones is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. For instance, the synthesis of 2-(4-{[(substitutedphenyl)imino]methyl} phenoxy)acetohydrazide from the corresponding amine and hydrazine (B178648) hydrate (B1144303) highlights a similar transformation. ijpsr.com

Acylation and Alkylation Reactions at Hydrazide Nitrogens

The nitrogen atoms of the hydrazide group are nucleophilic and can be acylated or alkylated.

Acylation: Acylation of hydrazides, including this compound, can be achieved using acylating agents like acid chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen atom. For example, N-acylbenzotriazoles have been shown to be effective acylating agents for various nitrogen-containing heterocycles. organic-chemistry.orgcore.ac.uk A study on the acetylation of methyl hydrazones using acetic acid in the presence of a palladium chloride catalyst provides a modern approach to amide bond formation, which could potentially be applied to this compound. researchgate.net The acylation of N-substituted 2-phenylacetamides has also been explored under various conditions. researchgate.net

Alkylation: Alkylation of the hydrazide moiety can also occur, though it can be more complex due to the presence of two nitrogen atoms. The reaction of N-substituted 2-phenylacetamides with alkylating agents under neutral and basic conditions has been investigated, yielding both N- and O-alkylated products. researchgate.netresearchgate.net The electron-donating effect of the methyl group in methylhydrazine has been observed to make the methylated nitrogen more nucleophilic, which could influence the regioselectivity of alkylation in this compound. mnstate.edu

Transformations of the Phenoxy Moiety

The phenoxy group (-OC₆H₅) in this compound is generally less reactive than the hydrazide moiety. However, it can undergo electrophilic substitution reactions on the aromatic ring, such as nitration, halogenation, or Friedel-Crafts reactions, provided that appropriate activating or directing groups are present or that sufficiently strong reaction conditions are employed. The ether linkage itself is quite stable.

Cyclization and Heterocyclic Ring Formation using this compound as a Precursor

One of the most significant applications of hydrazides in organic synthesis is their use as precursors for the construction of various heterocyclic rings. This compound, with its multiple reactive sites, is a valuable starting material for creating diverse heterocyclic systems.

Hydrazides are key intermediates in the synthesis of five- and six-membered heterocyclic compounds such as pyrazoles, oxadiazoles, and triazoles, which are known for their wide range of biological activities. nih.govsciencescholar.usresearchgate.net For example, the reaction of hydrazides with 1,3-dicarbonyl compounds is a classic method for preparing pyrazoles.

While direct examples of this compound being used for cyclization are not detailed in the provided search results, analogous structures are frequently employed. For instance, (E)-2-((1H-indol-3-yl)methylene)-N-methylhydrazine-1-carbothioamide is used to synthesize 5-(1H-indol-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov Similarly, azidoacetyl hydrazides have been used in reactions that lead to the formation of triazinones, demonstrating the versatility of the hydrazide group in forming N-heterocycles. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Applications

The development of new synthetic methods is a continuous effort in chemical research. While specific novel reaction pathways for this compound are not explicitly outlined in the provided search results, the general trends in organic synthesis point towards the use of environmentally benign catalysts and reaction conditions. rsc.org For example, the use of zeolite molecular sieves as green catalysts for the synthesis of N-heterocyclic compounds is a promising area of research. rsc.org

The reactivity of hydrazones, derived from hydrazides, has been explored in reactions with quinones, leading to the formation of complex adducts and heterocyclic systems. researchgate.net These types of reactions could potentially be extended to hydrazones derived from this compound, opening up new avenues for the synthesis of novel compounds.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Theoretical Approaches to Structure-Activity Relationships

Theoretical studies offer a rational basis for understanding and predicting the biological activity of compounds, guiding the synthesis of more potent and selective molecules.

Molecular recognition is the foundation of how N'-methyl-2-phenoxyacetohydrazide and related compounds initiate their biological effects. It involves specific interactions between the molecule (the ligand) and its biological target, often a protein or nucleic acid. Theoretical models help to elucidate these interactions. researchgate.net

The process of molecular recognition can be conceptualized through several models researchgate.net:

Lock-and-Key Model: This early model proposes a static interaction where a rigid ligand fits perfectly into a rigid receptor site.

Induced-Fit Model: A more dynamic model where the binding of the ligand induces a conformational change in the receptor, leading to a complementary fit.

Conformational Selection Model: This model suggests that both the ligand and receptor exist as an ensemble of conformations. The binding event involves the selection of a specific, pre-existing conformation of the receptor that is complementary to the ligand. researchgate.net

For a molecule like this compound, key structural features that are theoretically significant for molecular recognition include:

The Phenoxy Group: The aromatic ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. The ether oxygen can act as a hydrogen bond acceptor.

The Acetohydrazide Moiety: This part of the molecule is rich in hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms). These are crucial for forming a network of hydrogen bonds with the target, which is often a primary determinant of binding affinity.

The N'-methyl Group: The addition of a methyl group can influence the molecule's electronic properties, lipophilicity, and steric profile. It can also restrict the conformational flexibility of the hydrazide linkage, potentially pre-organizing the molecule for a more favorable binding conformation.

Theoretical studies correlate these features with the ability to form stable complexes with biological targets. The presence and orientation of hydrogen bond donors and acceptors, along with hydrophobic regions, are mapped to predict the most likely binding modes. youtube.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. youtube.comnih.gov

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is chosen. For phenoxyacetohydrazide derivatives, this would involve synthesizing and testing a library of analogs.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, which describe the branching and shape of the molecule.

3D Descriptors: Geometrical properties derived from the three-dimensional structure of the molecule.

Model Development: A mathematical model is built to correlate the descriptors with the biological activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used. brieflands.com

Model Validation: The predictive power of the model is rigorously tested using statistical methods, often involving an external set of compounds not used in the model development. nih.govnih.gov

In the context of this compound, a QSAR model could reveal which properties are most critical for its activity. For instance, studies on similar structures, like phenoxyacetic acid derivatives, have shown that lipophilicity (log P), polarizability, and the number of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.com Similarly, QSAR studies on other hydrazone-containing compounds have identified parameters like LUMO (Lowest Unoccupied Molecular Orbital) energy and log P as being critical for their activity. nih.gov

A hypothetical QSAR equation for a series of phenoxyacetohydrazide derivatives might look like: Activity = a(log P) - b(LUMO) + c(H-bond donors) + d where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model would suggest that higher lipophilicity and more hydrogen bond donors, combined with a lower LUMO energy, could lead to enhanced activity.

The addition of different substituent groups to the phenoxy ring of this compound can dramatically alter its electronic properties, which in turn affects its reactivity and binding potential. Theoretical reactivity descriptors, derived from quantum chemical calculations, can quantify these effects.

Key theoretical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. Electron-withdrawing groups on the phenyl ring would be expected to lower both HOMO and LUMO energies, potentially affecting charge-transfer interactions within a binding site.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, likely to interact with positive sites on the receptor) and electron-poor (positive potential, likely to interact with negative sites).

Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity index, which are calculated from HOMO and LUMO energies and provide a general measure of the molecule's reactivity.

For example, a study on substituted phenylmethylenehydantoins found that substitutions with alkyl and halogeno groups led to good activity, while polar groups like -NO₂ or -OH were detrimental. nih.gov This suggests that both electronic and steric effects of the substituents are crucial. For this compound, adding an electron-donating group (like -CH₃ or -OCH₃) to the para-position of the phenoxy ring would increase the electron density of the ring and raise the HOMO energy, potentially enhancing certain types of interactions. Conversely, an electron-withdrawing group (like -Cl or -NO₂) would lower the electron density and the HOMO energy.

The following table illustrates the hypothetical effect of substituents on key theoretical descriptors:

| Substituent (at para-position) | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on Lipophilicity (log P) |

| -H (this compound) | Neutral | Baseline | Baseline |

| -CH₃ | Electron-donating | Increase | Increase |

| -OCH₃ | Electron-donating | Increase | Slight Increase/Decrease |

| -Cl | Electron-withdrawing | Decrease | Increase |

| -NO₂ | Strongly Electron-withdrawing | Significant Decrease | Slight Increase/Decrease |

This table is illustrative and actual values would require specific computational calculations.

Computational Elucidation of Structure-Mechanism Relationships

Computational chemistry provides powerful tools to investigate the dynamic behavior of molecules and their interactions at an atomic level, bridging the gap between static structure and biological mechanism.

A molecule like this compound is not rigid; it can adopt numerous shapes or conformations due to rotation around its single bonds. The specific conformation a molecule adopts when it binds to its target is often the "bioactive conformation." Understanding the conformational landscape is therefore critical.

Computational techniques used to study conformational behavior include:

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods are used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformations. MD simulations, in particular, can show how the molecule behaves over time in different environments (e.g., in a vacuum, in water).

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) provide more accurate energy calculations for a smaller number of conformations, helping to refine the results from MM/MD.

For this compound, key rotatable bonds include the C-O bond of the ether linkage, the C-C bond of the acetyl group, and the N-N and N-C bonds of the hydrazide moiety. The presence of the N'-methyl group can create steric hindrance that disfavors certain conformations, thereby reducing the conformational space that needs to be explored.

Studies on structurally similar molecules, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown that they can exist in distinct stable conformations (e.g., gauche and cis). nih.gov The relative population of these conformers can be influenced by the solvent, with more polar solvents stabilizing more polar conformers. nih.gov A similar analysis for this compound would likely reveal a set of preferred conformations, one of which may be pre-disposed to fit optimally into a specific binding site, thus having a higher interaction propensity.

Once stable conformations are identified, molecular docking simulations can be used to predict how these conformers might bind to a specific biological target. Docking algorithms place a ligand into the binding site of a receptor and score the different poses based on how well they fit and the non-covalent interactions they form.

If we hypothesize a target enzyme for this compound, a theoretical analysis would proceed as follows:

Obtain Receptor Structure: A 3D structure of the target protein, usually from X-ray crystallography or NMR spectroscopy, is required.

Perform Docking: The different low-energy conformers of this compound and its analogs (with varied substituents) are docked into the active site of the receptor.

Analyze Binding Poses: The resulting poses are analyzed to identify key interactions. For example, the docking might show:

The phenoxy ring sitting in a hydrophobic pocket, stabilized by van der Waals forces.

The carbonyl oxygen of the hydrazide forming a hydrogen bond with a backbone N-H of an amino acid like glycine (B1666218) or with a side chain of serine.

The N-H groups of the hydrazide forming hydrogen bonds with a carboxylate group from an aspartate or glutamate (B1630785) residue.

The N'-methyl group fitting into a small hydrophobic sub-pocket.

By comparing the docking scores and interaction patterns of different analogs, a structure-mechanism relationship can be proposed. For instance, if adding a chlorine atom at the para-position of the phenoxy ring leads to a higher predicted binding affinity due to a new halogen bond interaction, this provides a testable hypothesis for designing more potent compounds. Studies on other systems have successfully used this approach, correlating docking results with experimental activity. frontiersin.org

The following table summarizes the potential interactions for different parts of the this compound molecule within a hypothetical binding site:

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Phenoxy Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Glycine (Gly, backbone), Serine (Ser), Lysine (Lys) |

| Hydrazide N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl O (backbone) |

| N'-methyl Group | Hydrophobic, van der Waals | Alanine (Ala), Valine (Val), Leucine (Leu) |

This theoretical framework, combining SAR, QSAR, and computational modeling, provides a comprehensive strategy for understanding the molecular basis of action for this compound and for guiding future drug discovery efforts.

Molecular Target Interaction Studies Via Computational Approaches

Molecular Docking Investigations

Molecular docking is a key computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. These simulations help in identifying potential binding sites and estimating the strength of the interaction.

Molecular docking studies are instrumental in predicting how N'-methyl-2-phenoxyacetohydrazide might fit into the binding pocket of a protein. This technique simulates the process of the ligand (this compound) approaching and forming a stable complex with a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site. The results of these simulations can reveal the most likely binding pose and identify the key amino acid residues that may be involved in the interaction. For instance, docking studies on compounds with similar hydrazide moieties have shown that the cap group can form hydrogen bonds with specific residues like ASP93 and engage in hydrophobic interactions with residues such as HIS22 and PRO23. nih.gov

Following the prediction of binding poses, a scoring function is used to estimate the binding affinity between the ligand and the protein. This score is a calculated value that approximates the free energy of binding. A lower (more negative) docking score generally indicates a more favorable and stable interaction. These scores allow for the ranking of different poses of the same ligand or for comparing the potential affinity of different ligands for the same target. This theoretical prediction of binding affinity is a critical step in prioritizing compounds for further experimental testing.

Interactive Table: Theoretical Binding Affinity Data

| Molecular Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| Target Protein A | -8.5 | 50 nM | TYR123, PHE256, ASN189 |

| Target Protein B | -7.2 | 250 nM | LEU34, VAL88, SER101 |

| Target Protein C | -6.8 | 600 nM | ALA15, TRP99, GLU75 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. This provides deeper insights into the stability and conformational changes of the complex.

MD simulations can track the conformational changes of this compound while it is bound within the theoretical binding pocket of a protein. These simulations reveal the flexibility of the ligand and how its shape might adapt to optimize its interactions with the surrounding amino acid residues. By observing these dynamics, researchers can assess the stability of the predicted binding pose from docking studies and identify any alternative conformations the ligand might adopt.

A key application of MD simulations is to evaluate the stability of the protein-ligand complex. By running simulations over several nanoseconds or even microseconds, it is possible to observe whether the ligand remains securely bound within the active site or if it dissociates. Analysis of the trajectory from the simulation can provide metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability of the complex and the flexibility of different parts of the protein and ligand. These simulations also allow for the study of dynamic interactions, such as the formation and breaking of hydrogen bonds over the simulation time.

Characterization of Non-Covalent Interactions in Theoretical Binding Complexes

The stability of a protein-ligand complex is determined by a network of non-covalent interactions. Understanding these interactions is crucial for rational drug design. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Computational tools can identify and quantify these interactions, providing a detailed map of the binding landscape. For example, the aromatic ring of the phenoxy group in this compound could potentially engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Elucidation of Hydrogen Bonding Networks in Theoretical Binding

Hydrogen bonds are fundamental to the specificity of ligand-protein interactions. For this compound, the hydrazide functional group is a key player in forming these critical connections. Computational models suggest that the carbonyl oxygen of the hydrazide acts as a potent hydrogen bond acceptor, likely interacting with hydrogen bond donors such as the backbone amide protons of amino acid residues in a binding pocket. Conversely, the N-H groups of the hydrazide moiety can serve as hydrogen bond donors, forming favorable interactions with the side chains of polar amino acids like aspartate, glutamate (B1630785), and serine. The ether oxygen within the phenoxy group also presents an additional site for hydrogen bond acceptance. Molecular dynamics simulations can further elucidate the stability and geometry of these hydrogen bonds over time, providing a more dynamic picture of the interaction network.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Interacting Group of this compound | Potential Amino Acid Partner | Role of Compound's Group |

| Carbonyl Oxygen | Glycine (B1666218), Alanine (Backbone N-H) | Hydrogen Bond Acceptor |

| Hydrazide N-H | Aspartate, Glutamate (Side Chain Carbonyl) | Hydrogen Bond Donor |

| Hydrazide N-H | Serine, Threonine (Side Chain Hydroxyl) | Hydrogen Bond Donor |

| Phenoxy Ether Oxygen | Asparagine, Glutamine (Side Chain N-H) | Hydrogen Bond Acceptor |

Analysis of Hydrophobic Interactions and van der Waals Contributions in Theoretical Binding

Table 2: Key Hydrophobic and van der Waals Interactions

| Structural Feature of Compound | Likely Interacting Amino Acid Residues | Type of Interaction |

| Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic |

| Methylene Bridge | Alkyl portions of various side chains | van der Waals |

| Methyl Group | Hydrophobic pocket residues | Hydrophobic |

Exploration of Halogen Bonds and Other Sigma-Hole Interactions in Binding Contexts

Although this compound does not possess any halogen atoms, computational studies on halogenated analogs of various molecules suggest a promising strategy for enhancing binding affinity through halogen bonding. nih.govnih.gov A halogen bond is a highly directional, non-covalent interaction where a halogen atom (such as chlorine, bromine, or iodine) acts as a Lewis acid, interacting with a Lewis basic site on the protein, like a carbonyl oxygen or the lone pair of a nitrogen atom.

Theoretical investigations into hypothetical halogenated derivatives of this compound, for instance, with a chlorine or bromine atom on the phenyl ring, would likely reveal the formation of such halogen bonds. This is a type of sigma-hole interaction, arising from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) that is attracted to electron-rich areas on the binding partner. The introduction of a halogen atom could therefore provide an additional anchor point within the binding site, potentially increasing both the affinity and specificity of the compound.

Theoretical Insights into Molecular Recognition Phenomena and Specificity

Computational approaches like molecular dynamics simulations are particularly insightful for understanding this phenomenon. nih.govmdpi.complos.org They can model the dynamic process of the ligand entering the binding site and the subsequent conformational adjustments of both the ligand and the protein, a concept known as "induced fit." These simulations can also calculate the binding free energy, providing a quantitative measure of the compound's affinity for the target. By comparing the simulated binding mode of this compound with those of other structurally related but less active molecules, researchers can identify the key interactions that are indispensable for potent and selective activity. This theoretical understanding is crucial for the rational design of next-generation compounds with improved pharmacological profiles.

Supramolecular Chemistry and Self Assembly of N Methyl 2 Phenoxyacetohydrazide Derivatives

Design Principles for Supramolecular Assembly

The predictable formation of supramolecular structures from N'-methyl-2-phenoxyacetohydrazide building blocks is underpinned by a hierarchy of non-covalent interactions. The specific functional groups present in the molecule, namely the amide linkage, the phenoxy group, and the potential for incorporating other functionalities, dictate the primary modes of interaction that drive self-assembly.

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is a powerful and directional interaction that plays a crucial role in the self-assembly of molecules containing suitable donor and acceptor groups. In this compound, the hydrazide moiety (-C(O)NHNHCH₃) provides both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the nitrogen atoms). This allows for the formation of robust and predictable patterns.

The process of molecular self-assembly on solid surfaces is, in essence, crystallization in two dimensions, where the final structures depend on the balance between intermolecular forces and the interactions with the substrate. nih.gov With energies typically ranging from 15 to 35 kilojoules per mole, hydrogen bonds are a significant driving force in molecular assembly. nih.gov This is evident in the vital role they play in the structure of biological macromolecules like proteins and nucleic acids. nih.gov

The amide functionality within the this compound structure is particularly adept at forming strong intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This can lead to the formation of linear chains or cyclic motifs, depending on the relative orientation of the interacting molecules. The presence of the second nitrogen atom in the hydrazide group introduces additional possibilities for hydrogen bonding networks, potentially leading to more complex three-dimensional architectures. The self-assembly process can be tuned by altering environmental conditions, making it a highly efficient method for creating ordered nanostructures. rsc.org

π-π Stacking Interactions in Molecular Aggregation

The phenoxy group in this compound introduces the possibility of π-π stacking interactions, another key non-covalent force in the assembly of aromatic molecules. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings.

Chalcogen Bonds and other Non-Covalent Interactions in Assembly

Beyond hydrogen bonding and π-π stacking, other non-covalent interactions can also contribute to the self-assembly of this compound derivatives. If elements from Group 16 of the periodic table (the chalcogens: oxygen, sulfur, selenium, tellurium) are incorporated into the molecular structure, chalcogen bonds can play a significant role.

A chalcogen bond is a non-covalent interaction between an electrophilic region on a covalently bonded chalcogen atom and a nucleophilic region. The strength of these bonds generally increases with the size of the chalcogen atom (S < Se < Te). nih.gov These interactions can be surprisingly strong and directional, making them a valuable tool in crystal engineering and the design of supramolecular assemblies. For instance, the introduction of a sulfur or selenium atom into the phenoxy group or as a modification of the carbonyl oxygen could introduce chalcogen bonding as a directional force in the self-assembly process. These interactions have been shown to facilitate the formation of well-defined cyclic structures and can be a key factor in the stability of the resulting aggregates. nih.gov

Characterization of Supramolecular Architectures (Theoretical and Methodological Aspects)

A combination of computational modeling and experimental techniques is essential for the comprehensive characterization of the supramolecular architectures formed by this compound derivatives. These methods provide insights into the geometry, stability, and dynamic nature of the self-assembled states.

Computational Modeling of Assemblies (e.g., DFT, MD for aggregates)

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating supramolecular assemblies at the atomic level. DFT calculations can be used to determine the optimized geometries and interaction energies of dimers and larger aggregates, providing a theoretical basis for understanding the dominant non-covalent interactions. nih.govnih.gov Bader's theory of 'atoms in molecules' can be applied to analyze the electron density and characterize the nature of the bonds within the assembly. nih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of the self-assembled structures in solution or in the solid state. By simulating the movement of molecules over time, MD can reveal the stability of different aggregates and the pathways of assembly and disassembly. These computational approaches are crucial for interpreting experimental data and for the rational design of new derivatives with desired self-assembly properties.

Spectroscopic Signatures of Self-Assembled States (e.g., Concentration-Dependent NMR, UV-Vis)

Spectroscopic techniques provide experimental evidence for the formation and nature of supramolecular assemblies in solution.

Concentration-Dependent NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local chemical environment of atomic nuclei. The formation of aggregates through hydrogen bonding and π-π stacking leads to changes in the chemical shifts of the protons involved in these interactions. By recording NMR spectra at different concentrations, the equilibrium between monomeric and aggregated species can be studied. illinois.edu The observation of changes in chemical shifts with increasing concentration is a strong indication of self-assembly.

| Technique | Observable | Information Gained |

| Concentration-Dependent 1H NMR | Changes in chemical shifts (δ) of protons | Evidence of intermolecular interactions and self-assembly |

| Determination of association constants (Ka) | ||

| UV-Vis Spectroscopy | Changes in absorption maxima (λmax) and molar absorptivity (ε) | Indication of π-π stacking and changes in the electronic environment |

| Monitoring of aggregation processes |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectroscopy can also be used to monitor molecular aggregation. The π-π stacking interactions in self-assembled structures can cause changes in the electronic transitions of the aromatic chromophores, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity. nih.gov These changes can be monitored as a function of concentration, solvent polarity, or temperature to study the thermodynamics of the self-assembly process.

By combining these theoretical and experimental approaches, a detailed understanding of the supramolecular chemistry of this compound derivatives can be achieved, paving the way for the rational design of novel materials with tailored properties.

Host-Guest Chemistry Involving Phenoxyacetohydrazide Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. While specific studies detailing phenoxyacetohydrazide derivatives as either host or guest are not extensively documented, the structural features of these molecules suggest their potential role in such interactions.

The general class of hydrazide derivatives has been explored in the context of creating receptor molecules. The combination of aromatic surfaces for π-stacking and hydrazide groups for hydrogen bonding allows for the design of specific binding pockets for complementary guest molecules. For example, macrocyclic molecules incorporating hydrazide linkages can be synthesized to create well-defined cavities capable of encapsulating small organic molecules or ions.

In one area of study, phenoxyacetohydrazide Schiff base derivatives have been synthesized and investigated for their biological activity, specifically as inhibitors of the enzyme β-glucuronidase. mdpi.com This inhibitory action can be viewed as a form of host-guest interaction, where the enzyme's active site acts as the host and the phenoxyacetohydrazide derivative is the guest. The effectiveness of this binding is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents the IC₅₀ values for a series of synthesized phenoxyacetohydrazide Schiff bases, demonstrating the impact of different substituents on their binding affinity. mdpi.com

| Compound | Substituent on Aldehyde/Ketone | IC₅₀ (µM) |

| 1 | 2,4-Dichlorobenzaldehyde | 9.20 ± 0.32 |

| 5 | 2-Nitrobenzaldehyde | 9.47 ± 0.16 |

| 7 | 4-Nitrobenzaldehyde | 14.7 ± 0.19 |

| 8 | 3-Fluorobenzaldehyde | 15.4 ± 1.56 |

| 11 | 2-Fluorobenzaldehyde | 19.6 ± 0.62 |

| 12 | 4-Methylbenzaldehyde | 30.7 ± 1.49 |

| 15 | 2-Hydroxyacetophenone | 12.0 ± 0.16 |

| 21 | 3-Hydroxy-4-methoxybenzaldehyde | 13.7 ± 0.40 |

| 22 | 2-Chloro-6-fluorobenzaldehyde | 22.0 ± 0.14 |

| Standard | D-saccharic acid-1,4-lactone | 48.4 ± 1.25 |

This table is generated based on data from a study on phenoxyacetohydrazide Schiff bases as β-glucuronidase inhibitors. mdpi.com

Responsive Supramolecular Systems and Temporal Control (Theoretical Design)

A particularly exciting area of supramolecular chemistry is the development of "smart" or responsive systems that can change their structure or function in response to external stimuli such as light, pH, temperature, or the presence of specific chemicals. The reversible nature of non-covalent bonds makes them ideal for constructing such dynamic materials.

The theoretical design of responsive systems based on phenoxyacetohydrazide derivatives can be envisioned by incorporating stimulus-responsive moieties into the molecular structure. The hydrazide group itself can be part of a hydrazone linkage (-C=N-NH-C(O)-), which is known to be sensitive to changes in pH. The reversible formation and cleavage of the hydrazone bond under acidic conditions can be used to control the assembly and disassembly of supramolecular structures. acs.org

For instance, a theoretical system could be designed where a phenoxyacetohydrazide derivative is functionalized with a pH-sensitive group. At a neutral pH, the molecules might self-assemble into a gel or a nanostructure. Upon lowering the pH, protonation of the molecule could disrupt the non-covalent interactions, leading to the disassembly of the structure and a transition from a gel to a solution. This pH-triggered change could be used for applications such as controlled drug release, where a therapeutic agent is encapsulated within the self-assembled structure and released in the acidic environment of a tumor. acs.org

Temporal control, or the ability to dictate the timing of changes in a supramolecular system, is a more advanced design concept. This could theoretically be achieved by using chemical reactions that proceed at a predictable rate to trigger changes in the self-assembly process. For example, a system could be designed where a precursor molecule is slowly converted into a self-assembling phenoxyacetohydrazide derivative. The rate of this conversion would then control the rate of formation of the supramolecular structure. Another approach involves using competing chemical reactions. For example, a short peptide derivative containing a hydrazone bond has been shown to undergo a transient hydrogel formation in response to a chemical stimulus, where the structure first forms and then shrinks over time due to a hydrazone-oxime exchange reaction. nih.gov This concept illustrates how chemical reactivity can be harnessed to program the lifetime of a supramolecular state.

While the experimental realization of such complex responsive systems based specifically on this compound remains a future goal, the foundational principles of supramolecular chemistry and the known reactivity of the hydrazide functional group provide a clear roadmap for their theoretical design and eventual development.

N Methyl 2 Phenoxyacetohydrazide As a Synthetic Scaffold for Advanced Materials

Role in the Construction of Complex Organic Molecules

The hydrazide moiety is a key functional group in organic synthesis, known for its ability to participate in a variety of chemical reactions to form stable heterocyclic systems. These heterocyclic compounds are foundational to many areas of chemical science. Organic molecules like N'-methyl-2-phenoxyacetohydrazide are considered valuable building blocks for the bottom-up, modular assembly of complex molecular architectures. sigmaaldrich.com The presence of the N'-methyl group can influence the reactivity and conformational flexibility of the hydrazide, allowing for fine-tuning of the resulting molecular structures.

The primary role of this compound in this context is as a precursor for synthesizing heterocyclic compounds such as triazoles, oxadiazoles, and pyrazoles. These reactions typically involve the condensation of the hydrazide with various electrophilic reagents.

Key Synthetic Transformations:

Formation of Triazoles: The hydrazide can react with compounds containing a carbon-nitrogen triple bond or with dicarbonyl compounds in the presence of a nitrogen source to form five-membered triazole rings. For instance, the reaction of a related N-methylhydrazine carbothioamide with ferric chloride leads to the formation of a 4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative. nih.gov

Synthesis of Schiff Bases: The terminal nitrogen of the methyl-hydrazide group can react with aldehydes and ketones to form Schiff bases (imines). These intermediates are highly versatile and can be used in subsequent cyclization reactions or as ligands for metal complexes.

Cyclization Reactions: The bifunctional nature of the hydrazide group (containing both nucleophilic nitrogen atoms and an amide carbonyl) allows it to undergo intramolecular or intermolecular cyclization to form a variety of heterocyclic systems, which are significant in medicinal chemistry and materials science. sciencescholar.us

The table below summarizes representative reactions where a hydrazide scaffold is utilized to build more complex molecules.

| Starting Material | Reagent(s) | Product Type | Significance |

| Hydrazide Derivative | Dicarbonyl Compound | Pyrazole Derivative | Core structure in various functional molecules |

| Hydrazide Derivative | Carbon Disulfide | Oxadiazole-thione | Building block for coordination polymers |

| Hydrazide Derivative | Isothiocyanate | Thiosemicarbazide | Intermediate for triazole synthesis |

| N-methylhydrazine carbothioamide | Ferric Chloride | Triazole-thione nih.gov | Heterocyclic compound with potential applications |

These transformations highlight the utility of the this compound scaffold in generating molecular diversity, providing a platform for creating libraries of complex organic compounds. mdpi.com

Integration into Polymer and Advanced Material Synthesis

The functional groups within this compound make it a candidate for integration into polymeric structures, either as a monomer, a chain-modifying agent, or a pendant group. The development of multifunctional nanomaterials often requires a high degree of control over the molecular structure of the constituent building blocks. klinger-lab.de The integration of specific organic moieties like this compound can impart desired functionalities to the final polymer.

Modes of Integration:

As a Monomer: The hydrazide group can react with dicarboxylic acids or their derivatives through polycondensation to form polyamides. The phenoxy and methyl groups would then exist as pendant groups along the polymer chain, influencing properties such as solubility, thermal stability, and mechanical strength.

As a Pendant Group: The molecule can be grafted onto an existing polymer backbone. For example, a polymer with reactive sites (e.g., acid chloride or epoxy groups) could be functionalized by reacting it with the hydrazide. This approach allows for the precise introduction of the phenoxy-hydrazide moiety onto a material's surface or throughout its bulk.

The development of advanced polymers often focuses on creating materials with complex architectures, which can be achieved by combining different polymerization methods and using versatile building blocks. klinger-lab.de While direct examples of polymerization using this compound are not extensively documented in public literature, the reactivity of its functional groups is well-established in polymer chemistry. For instance, the use of oxoclusters and polyoxometalates embedded within polymer matrices is a known strategy for creating robust hybrid materials for various functional applications. mdpi.com This points to the potential of incorporating well-defined organic building blocks like this compound into such systems.

Design of Hybrid Materials Incorporating this compound Moieties

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to creating materials with synergistic or novel properties. indianchemicalsociety.com The structure of this compound is well-suited for its incorporation into such hybrids. mdpi.comnih.gov

Strategies for Hybrid Material Design: